3-phenyl-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide
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Overview
Description
3-phenyl-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide is a complex organic compound with a molecular formula of C16H15N3O. This compound is part of the imidazo[1,2-a]pyridine family, known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide typically involves the condensation of 2-aminopyridines with α-bromoketones. This reaction is often carried out in the presence of a base such as sodium carbonate (Na2CO3) under solvent-free conditions . Another method involves the use of microwave irradiation to facilitate the reaction, which can significantly reduce reaction times and improve yields .
Industrial Production Methods
the principles of green chemistry, such as solvent-free reactions and the use of microwave irradiation, are often employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-phenyl-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
3-phenyl-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biological probe due to its ability to interact with various biomolecules.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-phenyl-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. This compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate signaling pathways by interacting with receptors on the cell surface .
Comparison with Similar Compounds
Similar Compounds
2-phenylimidazo[1,2-a]pyridine: Known for its anti-inflammatory and antiviral properties.
3-bromoimidazo[1,2-a]pyridine: Used as an intermediate in the synthesis of various pharmaceuticals.
2-phenylimidazo[1,2-a]pyrimidine: Exhibits a broad range of biological activities, including antibacterial and antifungal effects.
Uniqueness
3-phenyl-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions and its versatility in scientific research further highlight its uniqueness .
Properties
IUPAC Name |
3-phenyl-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O/c26-20(15-14-17-9-3-1-4-10-17)24-22-21(18-11-5-2-6-12-18)23-19-13-7-8-16-25(19)22/h1-13,16H,14-15H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTRMPKOQOQLMKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=C(N=C3N2C=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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